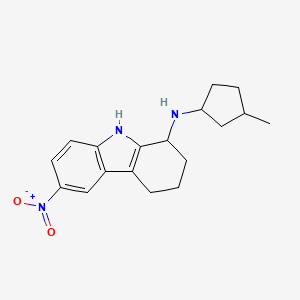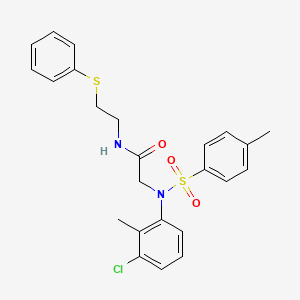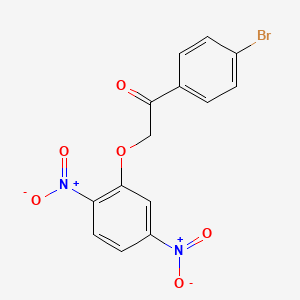![molecular formula C20H19N5O5 B4946331 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4946331.png)
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps, starting with the preparation of the quinoline core and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The piperazine ring can be introduced through reactions involving protected diamines and sulfonium salts under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
化学反应分析
Types of Reactions
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of various functional groups in place of the methoxy group.
科学研究应用
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing
作用机制
The mechanism of action of 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
相似化合物的比较
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their interactions with adrenergic receptors.
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: Similar in structure, this compound has been used as an intermediate in the preparation of other bioactive molecules.
Uniqueness
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
IUPAC Name |
8-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-30-14-4-5-17(19(13-14)25(28)29)22-9-11-23(12-10-22)18-7-6-16(24(26)27)15-3-2-8-21-20(15)18/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBJLYAEXWQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4946260.png)
![6-bromo-3-phenyl-2-[(1-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4946265.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4946271.png)
![(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B4946272.png)
![1-(1-acetyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4946282.png)

![3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide](/img/structure/B4946299.png)
![ethyl 1-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4946307.png)


![2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B4946324.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4946334.png)

![5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4946352.png)
